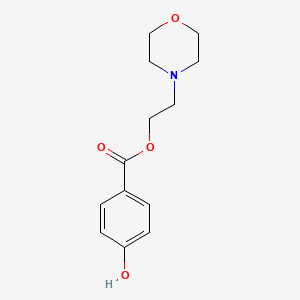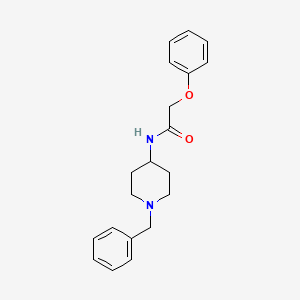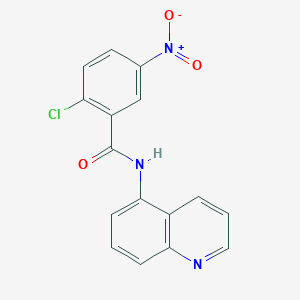![molecular formula C9H10N6OS2 B5887290 N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5887290.png)
N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide, commonly known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a critical role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TAK-242 has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
TAK-242 selectively inhibits N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide signaling by binding to the intracellular domain of this compound and preventing the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This results in the inhibition of NF-κB and MAPK signaling pathways, which are critical for the production of pro-inflammatory cytokines and chemokines. TAK-242 does not affect other TLRs or other inflammatory signaling pathways, making it a selective inhibitor of this compound signaling.
Biochemical and Physiological Effects:
TAK-242 has been shown to have anti-inflammatory and immunomodulatory effects in various preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and MCP-1, in response to this compound activation. TAK-242 has also been shown to reduce the infiltration of immune cells, such as neutrophils and macrophages, into inflamed tissues. In addition, TAK-242 has been shown to improve endothelial function and reduce oxidative stress in preclinical models of ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-242 has several advantages as a research tool. It is a selective inhibitor of N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide signaling and does not affect other TLRs or other inflammatory signaling pathways. It has been extensively studied in preclinical models and has been shown to have anti-inflammatory and immunomodulatory effects in various diseases. However, there are also some limitations to using TAK-242 in lab experiments. It has a low solubility in water and requires the use of organic solvents, which can affect the stability and reproducibility of experiments. In addition, TAK-242 has a relatively short half-life in vivo, which can limit its effectiveness in some disease models.
Direcciones Futuras
There are several future directions for the study of TAK-242. One area of research is the development of new N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitors with improved pharmacokinetic properties and selectivity. Another area of research is the study of TAK-242 in combination with other therapies, such as antibiotics or immunomodulatory agents, for the treatment of infectious and inflammatory diseases. In addition, there is a need for further studies to elucidate the mechanisms of action of TAK-242 and its effects on other signaling pathways and cell types. Finally, there is a need for clinical trials to evaluate the safety and efficacy of TAK-242 in humans.
Métodos De Síntesis
The synthesis of TAK-242 involves a multi-step process starting from commercially available starting materials. The key step involves the condensation of 2-ethyl-5-nitroimidazole with thiophene-2-carboxylic acid, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with carbon disulfide and sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole with 2-chloro-N-(4-methylphenyl)acetamide to form TAK-242. The overall yield of this process is around 10%.
Aplicaciones Científicas De Investigación
TAK-242 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and immunomodulatory effects by inhibiting N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide signaling. TAK-242 has been studied in preclinical models of sepsis, acute lung injury, ischemia-reperfusion injury, and neuroinflammation. In these studies, TAK-242 has been shown to improve survival, reduce organ damage, and attenuate inflammatory responses.
Propiedades
IUPAC Name |
N-[(2-ethyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6OS2/c1-2-15-13-8(12-14-15)11-9(17)10-7(16)6-4-3-5-18-6/h3-5H,2H2,1H3,(H2,10,11,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKJOJLIYZHJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dimethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5887212.png)
![ethyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5887227.png)
![{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5887231.png)
![1,3-dimethyl-6-[(3-methylbutyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5887238.png)


![4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5887278.png)

![methyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5887282.png)
![4-chloro-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5887288.png)



